An In-depth Technical Guide to Tetrahydro-4H-thiopyran-4-one 1-oxide: Synthesis, and Potential Applications
An In-depth Technical Guide to Tetrahydro-4H-thiopyran-4-one 1-oxide: Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of Tetrahydro-4H-thiopyran-4-one 1-oxide, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of specific experimental data for this sulfoxide, this document focuses on its synthesis and contextualizes its characteristics with data from its parent compound, Tetrahydro-4H-thiopyran-4-one, and its oxidized counterpart, Tetrahydro-4H-thiopyran-4-one 1,1-dioxide.
Core Chemical Properties
For comparative purposes, the properties of the parent sulfide and the corresponding sulfone are presented below.
Table 1: Physicochemical Properties of Tetrahydro-4H-thiopyran-4-one and its 1,1-dioxide Derivative
| Property | Tetrahydro-4H-thiopyran-4-one | Tetrahydro-4H-thiopyran-4-one 1,1-dioxide |
| CAS Number | 1072-72-6[1] | 17396-35-9[2] |
| Molecular Formula | C₅H₈OS[1] | C₅H₈O₃S[3] |
| Molecular Weight | 116.18 g/mol [1] | 148.18 g/mol |
| Appearance | White to light yellow or sandy brown crystalline solid[2] | Data not available |
| Melting Point | 58 to 60 °C[2] | Data not available |
| Boiling Point | 218.7 °C at 760 mmHg[2] | Data not available |
| Density | 1.134 g/cm³[2] | Data not available |
| Solubility | Soluble in benzene, toluene, xylene, and various alcohols; Insoluble in water[2] | Data not available |
Synthesis and Experimental Protocols
The primary method for the synthesis of Tetrahydro-4H-thiopyran-4-one 1-oxide is through the controlled oxidation of its parent sulfide, Tetrahydro-4H-thiopyran-4-one.
Oxidation of Tetrahydro-4H-thiopyran-4-one
Experimental Protocol:
This procedure outlines the selective oxidation of the sulfide to the sulfoxide.
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Materials:
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Tetrahydro-4H-thiopyran-4-one
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meta-Chloroperoxybenzoic acid (m-CPBA)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Procedure:
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Dissolve Tetrahydro-4H-thiopyran-4-one in dichloromethane in a round-bottom flask.
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Cool the solution to 0 °C using an ice bath.
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In a separate flask, dissolve one equivalent of m-CPBA in dichloromethane.
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Add the m-CPBA solution dropwise to the stirred solution of the thioether at 0 °C.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
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Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide.
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The crude product can be further purified by column chromatography or recrystallization.
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Further oxidation with an additional equivalent of m-CPBA will yield the corresponding sulfone, Tetrahydro-4H-thiopyran-4-one 1,1-dioxide.[2]
Workflow for the Synthesis and Oxidation of Tetrahydro-4H-thiopyran-4-one:
Caption: Synthetic pathway to Tetrahydro-4H-thiopyran-4-one and its subsequent oxidation.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data for Tetrahydro-4H-thiopyran-4-one 1-oxide
| Technique | Expected Observations |
| ¹H NMR | Protons alpha to the sulfoxide and carbonyl groups would be expected to show a downfield shift compared to the parent sulfide due to the electron-withdrawing nature of the S=O bond. |
| ¹³C NMR | The carbon atoms adjacent to the sulfoxide group are expected to be deshielded and appear at a lower field compared to the parent sulfide. The carbonyl carbon signal would also be present. |
| IR Spectroscopy | A strong absorption band characteristic of the S=O stretch is expected, typically in the range of 1000-1100 cm⁻¹. The C=O stretch of the ketone would also be a prominent peak. |
| Mass Spectrometry | The molecular ion peak would confirm the molecular weight of 132.18 g/mol . Fragmentation patterns would likely involve the loss of the sulfoxide group and cleavage of the heterocyclic ring. |
Potential Biological Activity and Applications
Derivatives of thiopyran-4-one and their sulfoxides have garnered interest in medicinal chemistry for their potential therapeutic properties. Research into 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides has shown that these compounds can act as prodrugs with anti-kinetoplastidal activity, suggesting a potential avenue of investigation for the title compound.[4] The sulfoxide moiety can influence a molecule's polarity, solubility, and metabolic stability, making it a valuable functional group in drug design.
The oxidation of a sulfide to a sulfoxide can be a key step in the metabolic pathway of sulfur-containing drugs. Understanding the properties of Tetrahydro-4H-thiopyran-4-one 1-oxide is therefore relevant for the development of new therapeutics based on the thiopyran scaffold.
Logical Relationship of Thiopyran Derivatives in Drug Discovery:
Caption: Role of sulfoxidation in the development of thiopyran-based drug candidates.
Conclusion
Tetrahydro-4H-thiopyran-4-one 1-oxide is a molecule of interest in synthetic and medicinal chemistry. While a comprehensive dataset of its physical and spectroscopic properties is not yet publicly available, its synthesis is well-established through the controlled oxidation of its sulfide precursor. The known biological activities of related thiopyran sulfoxides suggest that further investigation into the properties and potential applications of this compound is warranted. This guide serves as a foundational resource for researchers interested in exploring the chemistry and therapeutic potential of this and related heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Tetrahydro-4H-thiopyran-4-one1,1-dioxide | C5H8O3S | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]



